molecular formula C10H17NO4 B14911806 Tert-butyl (1-formyl-3-hydroxycyclobutyl)carbamate

Tert-butyl (1-formyl-3-hydroxycyclobutyl)carbamate

Cat. No.: B14911806
M. Wt: 215.25 g/mol
InChI Key: QMXTXBBSNIAUJZ-UHFFFAOYSA-N
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Description

Tert-butyl (1-formyl-3-hydroxycyclobutyl)carbamate is an organic compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a hydroxycyclobutyl group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

tert-butyl N-(1-formyl-3-hydroxycyclobutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-10(6-12)4-7(13)5-10/h6-7,13H,4-5H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXTXBBSNIAUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl (1-formyl-3-hydroxycyclobutyl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with a cyclobutyl derivative under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

Tert-butyl (1-formyl-3-hydroxycyclobutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl (1-formyl-3-hydroxycyclobutyl)carbamate is utilized in various scientific research fields, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl (1-formyl-3-hydroxycyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

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